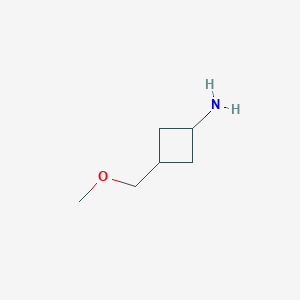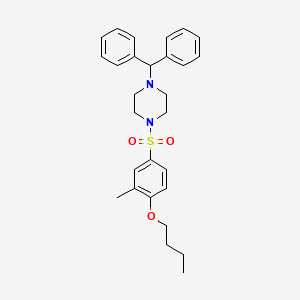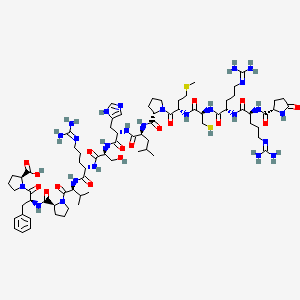![molecular formula C16H26O5 B2641386 2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one CAS No. 119903-56-9](/img/structure/B2641386.png)
2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one” is a chemical compound with the molecular formula C16H26O5 . It has a molecular weight of 298.37 g/mol . The IUPAC name for this compound is (2S,4R,8S)-4,8-dihydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzopyran ring, which is a type of heterocyclic compound, and several hydroxy groups . The exact 3D conformation and spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
This compound has several notable computed properties. It has a topological polar surface area of 87 Ų, suggesting it may have some degree of polarity . It also has a computed XLogP3-AA value of 1.1, which is a measure of its lipophilicity . This could influence its solubility and its interactions with other molecules. It has a rotatable bond count of 6, which could impact its conformational flexibility .
Aplicaciones Científicas De Investigación
Crystal Engineering and Supramolecular Chemistry
The crystal structure of this compound has been studied using X-ray diffraction techniques. Interestingly, it lacks strong specific intermolecular interactions in its crystal lattice. Quantum-chemical calculations reveal that the interaction energy between the basic molecule (located asymmetrically in the unit cell) and neighboring molecules within the same layer is significantly higher than interactions with molecules from neighboring layers. This layered structure provides insights into crystal organization and stability .
Polyimides and Flexible Films
The compound’s cycloaliphatic monomer, 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (H′-PMDA) , exhibits high polymerizability when combined with various diamines. Unlike its isomer, conventional hydrogenated pyromellitic dianhydride (H-PMDA), H′-PMDA leads to highly flexible and colorless polyimide films. These films find applications in areas such as wound management and postoperative adhesion .
Diazabicyclo[2.2.1]heptane Derivatives
Hypoxia-Inducible Factor (HIF) Agonists
Recent research has explored the compound’s role as a HIF-2α agonist . HIFs play critical roles in cellular energy homeostasis, cell fate decisions, and oncogenesis. The discovery of orally bioavailable HIF-PHD inhibitors has implications for treating renal anemia and facilitating cardiac reverse remodeling in heart failure patients .
Macrophage Function Regulation
While not directly related to the compound, understanding the roles of HIF-1α and HIF-2α in regulating macrophage function sheds light on broader cellular processes. These factors exhibit unique and sometimes opposing activities, impacting energy balance and disease progression .
Sprayable Hydrogels
Although not directly studied for this compound, sprayable hydrogels have gained attention in biomedical applications. Their properties, including wound management, postoperative adhesion, and potential cancer therapeutics, make them an exciting area of research .
Propiedades
IUPAC Name |
(2S,4R,8S)-4,8-dihydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-6-10(17)14-9-13(20)15-11(18)7-8-12(19)16(15)21-14/h10,12-14,17,19-20H,2-9H2,1H3/t10-,12-,13+,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPWLQJKYZZEG-DEQVHRJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CC(C2=C(O1)C(CCC2=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H]1C[C@H](C2=C(O1)[C@H](CCC2=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)


![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)


![2-(3-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2641317.png)




![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2641326.png)